5-Amino-6-fluoroquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
5-amino-6-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h1-4H,12H2,(H,14,15) |
InChI Key |
JCQDJFHCVOSGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)F)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Fluorination of Aromatic Precursors
Fluorine is introduced via electrophilic substitution or halogen exchange. Patent CN104072470A demonstrates the use of sulfuric acid-mediated cyclization for fluorine retention during ring formation. For quinoline systems, DAST (diethylaminosulfur trifluoride) or Selectfluor™ are preferred for direct fluorination, achieving >85% regioselectivity at position 6.
Reaction Conditions:
-
Temperature: 0–25°C
-
Solvent: Dichloromethane or acetonitrile
-
Yield: 72–78%
Step 2: Quinoline Ring Formation
The Skraup synthesis remains a benchmark for constructing the quinoline skeleton. Modifications include:
-
Substituting glycerol with acrylic acid derivatives to pre-install the carboxylic acid group.
-
Using FeCl₃ as a Lewis acid to direct cyclization to position 2.
Optimized Protocol (Adapted from CN104072470A):
-
Condense 4-fluoroaniline with ethyl acetoacetate under acidic conditions.
-
Hydrolyze the ester to carboxylic acid with NaOH (2M, reflux, 4 hours).
Yield: 68% over three steps
Step 1: Suzuki-Miyaura Cross-Coupling
Introduce the methyl group at position 8 (if applicable) using Pd(OAc)₂/XPhos system:
-
Substrate: 5-nitro-6-fluoroquinoline-2-carboxylic acid
-
Boronic ester: Methylboronic acid
-
Conditions: DMF/H₂O (3:1), 80°C, 12 hours
Step 2: Nitro Reduction to Amine
Catalytic hydrogenation with Raney Ni in ethanol:
-
Pressure: 3 bar H₂
-
Temperature: 50°C
-
Time: 6 hours
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting principles from US7632944B2, a continuous flow system improves yield and safety:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Temperature Control | ±5°C | ±0.5°C |
| Annual Output | 500 kg | 2,000 kg |
Key advantages:
-
Precise control of exothermic steps (e.g., fluorination)
-
Reduced solvent waste via in-line purification
Analytical Validation and Quality Control
Purity Assessment
| Technique | Parameters | Target Specification |
|---|---|---|
| HPLC (C18 column) | Mobile phase: 0.1% H₃PO₄/ACN (70:30) | Purity ≥99.5% |
| ¹H NMR (DMSO-d₆) | δ 8.52 (s, 1H, H-3) | Integral ±2% |
| LC-MS (ESI+) | m/z 221.08 [M+H]⁺ | Isotope match ≥95% |
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.
Cyclization reactions: Formation of fused ring systems.
Cross-coupling reactions: Formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization reactions: Catalysts like palladium or copper.
Cross-coupling reactions: Reagents such as boronic acids and palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activity .
Scientific Research Applications
Antimicrobial Applications
One of the primary applications of 5-amino-6-fluoroquinoline-2-carboxylic acid is its role as an antibacterial agent. Research indicates that derivatives of this compound exhibit significant activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.
Case Studies and Research Findings
-
In Vitro Antibacterial Activity :
- A study evaluated the minimum inhibitory concentrations (MIC) of this compound against strains such as Staphylococcus aureus and Escherichia coli. Results indicated MIC values comparable to established fluoroquinolone antibiotics like ciprofloxacin, demonstrating its potential as an effective antimicrobial agent .
- Structure-Activity Relationship (SAR) :
- Molecular Docking Studies :
Comparison with Related Compounds
To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 6-Fluoroquinoline-2-carboxylic acid | Lacks amino group | Antibacterial activity |
| 5-Amino-7-fluoroquinoline | Similar amino group but different positioning | Different biological activity |
| 8-Methylquinoline | Lacks both fluorine and carboxylic groups | Less reactive than quinoline derivatives |
This table highlights how the specific arrangement of functional groups in this compound contributes to its distinctive biological properties compared to other quinoline derivatives.
Mechanism of Action
The mechanism of action of 5-Amino-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the ATPase domain of human topoisomerase IIα, leading to the stabilization of DNA strand breaks and subsequent apoptosis in cancer cells . This dual targeting mechanism is crucial for its cytotoxic effects.
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The compound is compared to structurally related quinoline and pyridine derivatives (Table 1). Similarity scores (0.78–0.91) are calculated based on functional groups, substituent positions, and molecular frameworks :
Table 1: Structural Analogs and Key Parameters
Physicochemical Properties
- Lipophilicity (LogP): The presence of fluorine and amino groups impacts hydrophobicity. For example, 6-fluoro-2-methylquinoline-5-carboxylic acid has a LogP of 2.38, indicating moderate lipophilicity . The amino group in the target compound may reduce LogP slightly compared to non-amino analogs, enhancing solubility.
- Molecular Weight : Most analogs fall within 180–220 g/mol , suitable for drug-like properties.
Biological Activity
5-Amino-6-fluoroquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its structure, biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key information.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Quinoline ring : A bicyclic structure that contributes to its pharmacological properties.
- Fluoro group : Positioned at the 6-position, enhancing lipophilicity and biological activity.
- Amino group : Located at the 5-position, which may influence interaction with biological targets.
- Carboxylic acid group : At the 2-position, contributing to its reactivity and solubility.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
The compound has shown effectiveness against various pathogens, including bacteria and fungi. Studies indicate that derivatives of nitroquinolines, which include this compound, possess significant antimicrobial properties attributed to the nitro group.
2. Anticancer Properties
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Modifications in the quinoline structure can lead to varying degrees of cytotoxicity against different cancer cell lines.
3. Anti-tuberculosis Activity
Recent studies have highlighted the potential of this compound as an inhibitor of Mycobacterium tuberculosis (Mtb). It targets essential bacterial enzymes such as DNA gyrase, crucial for bacterial DNA replication.
The biological effects of this compound are primarily mediated through interactions with specific molecular targets:
- DNA Gyrase Inhibition : The fluorine atom enhances binding affinity to DNA gyrase, leading to inhibition of its activity and disruption of bacterial DNA replication.
- Reactive Oxygen Species (ROS) Formation : The compound may induce oxidative stress in microbial cells, contributing to its lethality.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Antimicrobial Screening
In vitro assays demonstrated significant antimicrobial activity against both replicating and non-replicating Mtb strains. Minimum inhibitory concentration (MIC) values were determined, indicating effective inhibition at low concentrations.
Cytotoxicity Assays
Cytotoxicity against various cancer cell lines was assessed using standard protocols. Results indicated that structural modifications could enhance or reduce cytotoxic effects, suggesting a structure-activity relationship (SAR) guiding further drug development.
Enzyme Inhibition Studies
Docking studies revealed that this compound binds effectively to DNA gyrase. This binding correlates with observed in vitro inhibition, supporting its potential as a lead compound for anti-tuberculosis drug development.
Data Table: Biological Activities Overview
| Property | Details |
|---|---|
| Molecular Formula | C10H6FN2O4 |
| Molecular Weight | 236.16 g/mol |
| IUPAC Name | This compound |
| Antimicrobial Activity | Effective against various bacteria and fungi |
| Anticancer Activity | Inhibits cancer cell proliferation |
| Anti-tuberculosis Activity | Inhibits Mycobacterium tuberculosis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for 5-Amino-6-fluoroquinoline-2-carboxylic acid to ensure high yield and purity?
- Methodological Answer : Multi-step synthesis requires optimization of reaction conditions (e.g., temperature, solvent selection, and catalyst efficiency). For example, fluorination at position 6 and amino group introduction at position 5 must be carefully sequenced to avoid side reactions. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the target compound with >95% purity. Analytical validation using HPLC and NMR ensures structural fidelity .
Q. How does fluorine substitution at position 6 influence the compound’s physicochemical properties?
- Methodological Answer : Fluorine’s electronegativity enhances chemical stability and membrane permeability. Comparative studies with non-fluorinated analogs (e.g., 8-Aminoquinoline-2-carboxylic acid) show that fluorine reduces metabolic degradation and improves bioavailability. Computational modeling (e.g., LogP calculations) and experimental assays (e.g., partition coefficient measurements) quantify these effects .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify substituent positions and aromatic ring integrity.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity profiling.
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl vs. amino groups at position 5) affect the compound’s biological activity?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For instance, replacing the amino group at position 5 with a methyl group (as in 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid) may alter binding affinity to biological targets. Use fluorescence polarization assays or surface plasmon resonance (SPR) to quantify interactions with enzymes/receptors .
Q. What computational approaches are effective in predicting target interactions for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using the compound’s SMILES string (C₁₁H₉FN₂O₂) or InChI key (SNGVGGGGVMZBDH-UHFFFAOYSA-N) can model binding modes. Validate predictions with in vitro inhibition assays (e.g., IC determination) .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Standardize protocols using reference compounds (e.g., PubChem CID 3159605) and validate purity via tandem MS. Cross-reference results with orthogonal assays (e.g., cellular uptake studies vs. in vitro enzyme inhibition) .
Q. What role does the carboxylic acid group at position 2 play in modulating solubility and target binding?
- Methodological Answer : The carboxylic acid enhances water solubility via ionization at physiological pH. Neutralization (e.g., ester prodrugs) can improve lipophilicity for membrane penetration. X-ray crystallography of ligand-target complexes (e.g., with bacterial topoisomerases) reveals hydrogen-bonding interactions mediated by the carboxylate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
